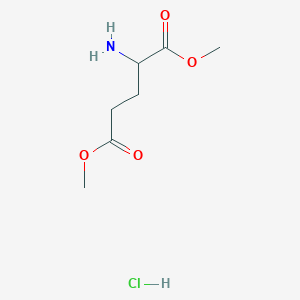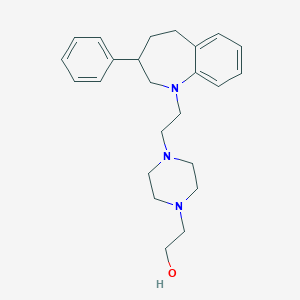
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine, also known as SCH23390, is a selective dopamine D1 receptor antagonist. It is widely used in scientific research for its ability to block the effects of dopamine on the D1 receptor.
Mecanismo De Acción
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine acts as a competitive antagonist at the dopamine D1 receptor. It binds to the receptor and prevents dopamine from binding, thereby blocking the effects of dopamine on the receptor. This leads to a decrease in the activity of neurons that are stimulated by dopamine.
Efectos Bioquímicos Y Fisiológicos
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine has been shown to decrease the release of dopamine in the brain, leading to a decrease in the activity of neurons that are stimulated by dopamine. This can result in a decrease in reward-related behaviors, such as drug-seeking behavior. Additionally, 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine has been shown to impair learning and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to specifically study the effects of dopamine on this receptor, without affecting other dopamine receptors. However, one limitation is that 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is not very potent, meaning that high concentrations may be required to achieve the desired effects.
Direcciones Futuras
There are many potential future directions for research involving 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine. One area of interest is the role of dopamine in psychiatric disorders, such as schizophrenia and depression. Additionally, researchers may investigate the potential therapeutic uses of 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine, such as in the treatment of addiction or memory disorders. Finally, future research may focus on developing more potent and selective dopamine D1 receptor antagonists.
Métodos De Síntesis
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine can be synthesized using a variety of methods, including the reaction of 1-phenyl-1,2,3,4-tetrahydroisoquinoline with 4-(2-hydroxyethyl)piperazine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine.
Aplicaciones Científicas De Investigación
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is commonly used in scientific research as a tool to study the dopamine D1 receptor. It has been used in studies to investigate the role of dopamine in reward-related behaviors, drug addiction, and schizophrenia. Additionally, 1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine has been used to study the effects of dopamine on learning and memory.
Propiedades
Número CAS |
14760-56-6 |
|---|---|
Nombre del producto |
1-(beta-(4-(beta-Hydroxyethyl)piperazinyl)ethyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine |
Fórmula molecular |
C24H33N3O |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
2-[4-[2-(3-phenyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C24H33N3O/c28-19-18-26-14-12-25(13-15-26)16-17-27-20-23(21-6-2-1-3-7-21)11-10-22-8-4-5-9-24(22)27/h1-9,23,28H,10-20H2 |
Clave InChI |
IZWQHRNZQYGTJG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)CCN4CCN(CC4)CCO |
SMILES canónico |
C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)CCN4CCN(CC4)CCO |
Sinónimos |
4-[2-(2,3,4,5-Tetrahydro-3-phenyl-1H-1-benzazepin-1-yl)ethyl]-1-piperazineethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




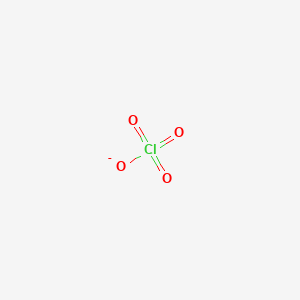

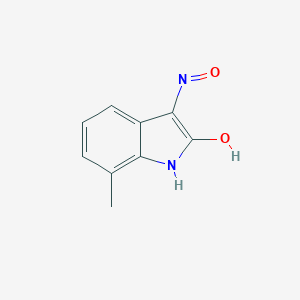





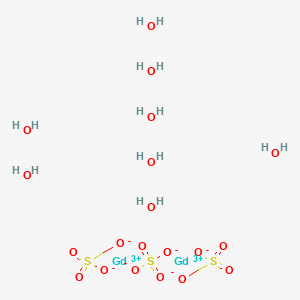

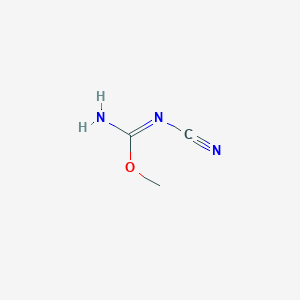
![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)
